molecular formula C23H27N3O4 B11162706 1-butyl-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-butyl-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11162706
M. Wt: 409.5 g/mol
InChI Key: UPHSZPIADCTXIA-UHFFFAOYSA-N
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Description

1-butyl-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a methoxyphenyl group, and a carbamoylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the methoxyphenyl and carbamoylphenyl groups. Common synthetic routes may involve:

    Friedel-Crafts Acylation: This reaction introduces the acyl group to the aromatic ring.

    Amidation: The formation of the amide bond between the carboxylic acid and amine groups.

    Methoxylation: Introduction of the methoxy group to the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, potentially forming reduced derivatives.

    Substitution: The replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential drug candidate for various therapeutic applications.

    Industry: As a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butyl-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

1-butyl-N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H27N3O4/c1-3-4-13-26-15-16(14-21(26)27)22(28)25-20-8-6-5-7-19(20)23(29)24-17-9-11-18(30-2)12-10-17/h5-12,16H,3-4,13-15H2,1-2H3,(H,24,29)(H,25,28)

InChI Key

UPHSZPIADCTXIA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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